YM022 Irreversibly Suppresses CCK-B Receptor Function, Unlike Reversible Competitive Antagonist L-365,260
In hCCK-B.CHO cells, YM022 (30 nM) suppressed the maximum CCK-4-stimulated Ca²⁺ mobilization to 48 ± 11% of control, and this effect was not reversed upon washout. In contrast, L-365,260 (30 nM–10 µM) produced parallel rightward shifts of the CCK-4 concentration-response curve without reducing the maximum, and its effect was fully reversible after washout [1]. This irreversible, insurmountable antagonism is a mechanism-level differentiator.
| Evidence Dimension | Antagonist reversibility / insurmountability |
|---|---|
| Target Compound Data | YM022 30 nM reduced CCK-4 max to 48±11% of control; effect not reversed by washout |
| Comparator Or Baseline | L-365,260 30 nM–10 µM; no reduction of CCK-4 max; effect fully reversible |
| Quantified Difference | YM022 = irreversible; L-365,260 = reversible |
| Conditions | hCCK-B.CHO cells, CCK-4-stimulated Ca²⁺ mobilization, washout protocol |
Why This Matters
For experiments requiring prolonged receptor inactivation (e.g., in vivo models), YM022's irreversibility eliminates washout artifacts and enables sustained target engagement.
- [1] Dunlop J, Griffiths K, Zhang Y, Lamm GM, Jones DN, Kelly JS. YM022 [(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea]: an irreversible cholecystokinin type-B receptor antagonist. Biochem Pharmacol. 1997;54(1):81-85. PMID 9296353. View Source
